molecular formula C14H18N4O2S B2773976 3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-16-0

3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B2773976
CAS No.: 688793-16-0
M. Wt: 306.38
InChI Key: DHZJMFQTNPPJQC-UHFFFAOYSA-N
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Description

3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

It’s known that similar compounds have shown broad-spectrum antibacterial activity , suggesting that they may target key enzymes or proteins in bacterial cells.

Mode of Action

Given its antimicrobial activity , it can be inferred that it likely interacts with its targets in a way that inhibits their function, leading to the death of the bacterial cells.

Biochemical Pathways

Considering its antimicrobial activity , it’s plausible that it disrupts essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is facilitated by the presence of a base, such as sodium methoxide in butanol, which promotes the cyclization process . Another method involves the use of dicationic molten salts as catalysts, which provide an environmentally friendly and efficient approach to synthesizing pyrido[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the Gould-Jacobs reaction, which is a well-established method for producing pyrido[2,3-d]pyrimidin-5-ones. This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .

Chemical Reactions Analysis

Types of Reactions

3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrido[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific structural features, which allow it to interact with a variety of molecular targets. Its combination of a morpholine ring and a pyrido[2,3-d]pyrimidine core provides it with distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c19-13-11-3-1-4-15-12(11)16-14(21)18(13)6-2-5-17-7-9-20-10-8-17/h1,3-4H,2,5-10H2,(H,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZJMFQTNPPJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(=O)C3=C(NC2=S)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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